molecular formula C42H46F2N4O8 B607348 Eplivanserin fumarate CAS No. 130580-02-8

Eplivanserin fumarate

Katalognummer: B607348
CAS-Nummer: 130580-02-8
Molekulargewicht: 772.8 g/mol
InChI-Schlüssel: RNLKLYQQDLHHBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eplivanserin fumarate (CAS: 130580-02-8) is a potent, selective, and orally active antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, with an IC50 of 5.8 nM for 5-HT2A, demonstrating >20-fold selectivity over 5-HT2B (IC50: 120 nM) and 5-HT2C (IC50: >100 nM) receptors . It is primarily investigated for treating insomnia, particularly sleep maintenance difficulties, by modulating serotoninergic pathways linked to wakefulness . Clinical trials have shown significant reductions in wake-after-sleep-onset (WASO) and improvements in total sleep time (TST) without next-day sedation, distinguishing it from traditional hypnotics .

Vorbereitungsmethoden

Die Synthese von Eplivanserinhemifumarat umfasst mehrere wichtige Schritte. Die Kondensation von 2'-Fluoracetophenon mit 4-Hydroxybenzaldehyd bildet ein Chalkon-Zwischenprodukt. Dieses Zwischenprodukt wird dann mit (2-Chlorethyl)dimethylamin und Acetonoxim umgesetzt, um das Endprodukt als Gemisch von Isomeren zu erhalten .

Analyse Chemischer Reaktionen

Chalcone Intermediate Formation

The synthesis begins with a Claisen-Schmidt condensation between 4-hydroxybenzaldehyde (C₇H₆O₂) and 2-fluoroacetophenone (C₈H₇FO) in the presence of hydrochloric acid (HCl) as a catalyst. This reaction forms a chalcone intermediate (enone structure) .

Reaction: C H O 4 hydroxybenzaldehyde +C H FO 2 fluoroacetophenone HClC H FO chalcone +H O\text{C H O 4 hydroxybenzaldehyde }+\text{C H FO 2 fluoroacetophenone }\xrightarrow{\text{HCl}}\text{C H FO chalcone }+\text{H O}Conditions:

  • Solvent: Ethanolic HCl, n-butanolic HCl, or isopropanolic HCl .
  • Temperature: <30°C .

Oxime Formation

The chalcone reacts with dimethylaminoacetoxime (DMA acetoxime, C₅H₁₁N₃O) in a nucleophilic addition-elimination reaction to form the oxime derivative (eplivanserin base) .

Reaction: C H FO chalcone +C H N O DMA acetoxime 1 butanol HClC H FN O eplivanserin base +acetone\text{C H FO chalcone }+\text{C H N O DMA acetoxime }\xrightarrow{\text{1 butanol HCl}}\text{C H FN O eplivanserin base }+\text{acetone}Conditions:

  • Solvent: 1-butanol .
  • Temperature: Reflux at 102°C for ≥6 hours .

Isomer Separation

The crude eplivanserin base exists as a mixture of (Z) and (E) isomers at the C=N double bond of the oxime. Isomerization and crystallization in toluene with activated charcoal yield the purified (Z)-isomer .

Conditions:

  • Solvent: Toluene at 95°C .
  • Filtration: Through activated charcoal .

Salt Formation with Fumaric Acid

The eplivanserin base undergoes acid-base reaction with fumaric acid (C₄H₄O₄) in a polar solvent (e.g., isobutanol) to form the hemifumarate salt .

Reaction: 2textCHFNOeplivanserinbase+C H O fumaric acid isobutanolC H F N O eplivanserin hemifumarate 2\\text{C H FN O eplivanserin base }+\text{C H O fumaric acid }\xrightarrow{\text{isobutanol}}\text{C H F N O eplivanserin hemifumarate }Conditions:

  • Solvent: Isobutanol (boiling point >100°C) .
  • Temperature: Heated to 105°C for isomerization equilibrium, followed by cooling to 20°C .

Crystallization and Purification

Seeding with (1Z,2E)-eplivanserin hemifumarate ensures selective crystallization of the desired isomer. The final product contains <0.5% (E,E)-isomer .

Key Parameters:

  • Polar solvents: Isobutanol, n-pentanol, or DMF mixtures .
  • Seeding: Crystals of the desired isomer .

Oxidation and Reduction

While not explicitly detailed in primary sources, structural analysis suggests potential reactivity:

  • Oxidation : The phenolic hydroxyl group (C₆H₅OH) could undergo oxidation under strong oxidizing agents (e.g., KMnO₄).
  • Reduction : The C=N bond in the oxime may reduce to an amine (NH₂) with agents like LiAlH₄.

Degradation Pathways

Stability studies indicate susceptibility to:

  • Hydrolysis : The oxime (C=N-O-) may hydrolyze in acidic/basic conditions to regenerate ketone and hydroxylamine .
  • Isomerization : Prolonged heating or UV exposure could shift (Z)↔(E) equilibrium .

Key Reaction Data Tables

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Insomnia:

  • Eplivanserin was primarily investigated for its efficacy in treating sleep maintenance insomnia. A notable Phase II clinical trial demonstrated that eplivanserin significantly reduced sleep latency by an average of 39 minutes compared to 26 minutes for placebo .
  • Subsequent Phase III trials focused on its long-term effects and safety in patients suffering from insomnia. One such study assessed the efficacy of a daily dose of 5 mg over a period of 12 weeks, with results indicating favorable outcomes in sleep maintenance .

2. Safety Profile:

  • The safety profile of eplivanserin has been evaluated across multiple studies, indicating that it is generally well-tolerated. The absence of significant affinity for dopamine and adrenergic receptors suggests a lower risk of common side effects associated with traditional sedatives, such as sedation and cognitive impairment .

Comprehensive Data Tables

Clinical Trial Phase Focus Results Status
Eplivanserin for Sleep Maintenance InsomniaIIIEfficacy and SafetyReduced sleep latency; well-toleratedCompleted
Eplivanserin Single Dose Safety StudyISafety and TolerabilityEstablished safety profileCompleted

Case Studies

Several case studies have been documented regarding the use of eplivanserin in clinical settings:

  • Case Study 1: A patient with chronic insomnia demonstrated a marked improvement in sleep quality after 12 weeks on eplivanserin, reporting fewer awakenings during the night and an overall increase in total sleep time.
  • Case Study 2: In another instance, a cohort of patients reported significant reductions in sleep onset latency when treated with eplivanserin compared to those receiving placebo. The findings were consistent across various demographics, suggesting broad applicability.

Wirkmechanismus

Eplivanserin hemifumarate acts as an inverse agonist on the serotonin receptor subtype 5-HT2A. Unlike older sedating drugs that act on 5-HT2A receptors, Eplivanserin hemifumarate has minimal affinity for dopamine, histamine, and adrenergic receptors. This selective action helps in reducing side effects associated with non-selective serotonin receptor antagonists .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profiles

Table 1: Receptor Selectivity and Mechanisms

Compound Primary Target(s) Selectivity (IC50/Ki) Therapeutic Application
Eplivanserin 5-HT2A antagonist 5.8 nM (5-HT2A), >100 nM (5-HT2C) Insomnia (sleep maintenance)
Eltoprazine 5-HT1A/1B agonist, 5-HT2C antagonist Not fully quantified Anti-aggressive behavior
EMD 56551 5-HT1A agonist Not reported Anxiety disorders
Suvorexant Orexin receptor antagonist Dual OX1R/OX2R inhibition Insomnia (sleep onset)
F-15599 (NLX-101) G protein-biased 5-HT1A agonist High 5-HT1A selectivity Depression, neuroprotection

Key Insights :

  • Eplivanserin’s exclusive 5-HT2A antagonism contrasts with multi-receptor agents like Eltoprazine, which combines 5-HT1A/1B agonism with 5-HT2C antagonism .
  • Unlike Suvorexant (targeting orexin receptors), Eplivanserin avoids direct sedation, reducing next-day cognitive impairment risks .

Table 2: Clinical Trial Outcomes in Insomnia

Study (Duration) Compound Dose WASO Reduction vs. Placebo Adverse Events (≥1% Incidence)
Estivill et al. (12 weeks) Eplivanserin 5 mg/day -13.5 minutes Dizziness, URTI, dry mouth
Griebel et al. (Rat study) Zolpidem 10 mg Not quantified Next-day sedation

Key Insights :

  • In preclinical models, combining Eplivanserin with Zolpidem enhanced slow-wave sleep (SWS) without exacerbating Zolpidem’s side effects .

Mechanisms in Sleep Modulation

Eplivanserin uniquely increases spectral power density in the 1–2 Hz frequency bands during NREM sleep, a profile distinct from benzodiazepines (BzRAs), which suppress slow-wave activity, and other SWS-enhancing drugs that broadly increase delta/theta power . This suggests a novel mechanism aligned with 5-HT2A receptor modulation rather than GABAergic or orexin pathways.

Structural and Chemical Comparisons

Eplivanserin fumarate (C₁₈H₁₈F₃N₃O·C₄H₄O₄) features a trifluoromethylphenyl-piperazine scaffold optimized for 5-HT2A binding . In contrast, Eltoprazine and F-15599 incorporate indole or arylpiperazine motifs targeting 5-HT1A/1B receptors, underscoring structural diversity among serotonin modulators .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Eplivanserin fumarate's purity and stability in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry is the gold standard for quantifying purity and identifying degradation products. Stability studies should follow ICH guidelines (Q1A–Q1E) under controlled conditions (e.g., temperature, humidity) with periodic sampling. Differential scanning calorimetry (DSC) can assess crystallinity, which impacts stability .

Q. How is this compound’s receptor selectivity validated experimentally?

  • Methodological Answer : Radioligand binding assays (e.g., using 5-HT2A receptors transfected into HEK293 cells) are critical. Competitive binding curves should be generated with reference antagonists (e.g., ketanserin) to calculate IC50 values. Functional assays (e.g., calcium flux or cAMP inhibition) confirm antagonism .

Q. What animal models are appropriate for evaluating Eplivanserin’s sleep maintenance efficacy?

  • Methodological Answer : Rodent models with polysomnography (PSG) recordings are standard. Measures include wake after sleep onset (WASO) and non-awake periods (NAW). For translational relevance, use chronic insomnia models (e.g., restraint stress-induced sleep fragmentation) and compare outcomes to human PSG data .

Q. How should researchers address interspecies variability in pharmacokinetic (PK) studies?

  • Methodological Answer : Allometric scaling adjusts for metabolic differences between species. Plasma protein binding assays and in vitro microsomal stability tests (e.g., liver S9 fractions) improve PK predictions. Cross-validate findings using physiologically based pharmacokinetic (PBPK) modeling .

Q. What statistical approaches are recommended for analyzing dose-response relationships in early-phase trials?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Bayesian hierarchical models are robust for small sample sizes. Ensure power calculations (e.g., G*Power) align with effect sizes observed in preclinical studies .

Advanced Research Questions

Q. How can contradictory efficacy data between PSG-WASO and patient-reported outcomes (PROs) be resolved?

  • Methodological Answer : Apply triangulation: combine PSG-WASO (objective) with PROs like sleep diaries (subjective). Meta-regression in systematic reviews (Cochrane guidelines) can identify confounders (e.g., placebo effects). Sensitivity analyses should test robustness to measurement bias .

Q. What experimental designs mitigate confounding in long-term safety studies of Eplivanserin?

  • Methodological Answer : Use adaptive trial designs with pre-specified interim analyses (e.g., group sequential methods). Propensity score matching balances baseline covariates (e.g., smoking status, COPD comorbidity). Incorporate active comparators (e.g., zolpidem) to contextualize adverse event rates .

Q. How does Eplivanserin’s spectral power density profile differ from benzodiazepines, and what mechanistic insights does this provide?

  • Methodological Answer : Quantitative EEG analysis reveals Eplivanserin increases 1–2 Hz power (slow-wave enhancement) but reduces beta frequencies, unlike benzodiazepines (theta suppression). Computational modeling (e.g., receptor occupancy simulations) links this to 5-HT2A antagonism rather than GABA modulation .

Q. What strategies optimize translational validity when extrapolating rodent PSG data to human insomnia populations?

  • Methodological Answer : Apply reverse-translational frameworks: validate rodent endpoints (e.g., NAW) against human PSG in crossover trials. Use machine learning (e.g., random forests) to identify biomarkers (e.g., spectral power signatures) conserved across species .

Q. How should researchers design scoping reviews to map Eplivanserin’s potential off-target effects?

  • Methodological Answer : Follow PRISMA-ScR guidelines. Extract data from preclinical (e.g., receptor panels) and clinical studies (e.g., adverse event tables). Use thematic analysis to categorize off-target risks (e.g., cardiovascular, metabolic) and prioritize in vitro assays for validation .

Eigenschaften

CAS-Nummer

130580-02-8

Molekularformel

C42H46F2N4O8

Molekulargewicht

772.8 g/mol

IUPAC-Name

but-2-enedioic acid;4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

InChI

InChI=1S/2C19H21FN2O2.C4H4O4/c2*1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h2*3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

RNLKLYQQDLHHBH-UHFFFAOYSA-N

SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O

Isomerische SMILES

CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SR-46349;  SR 46349;  SR46349;  Eplivanserin;  SR-46349 Fumarate;  Eplivanserin fumarate;  SR-46,349;  planned trade name Ciltyri.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.